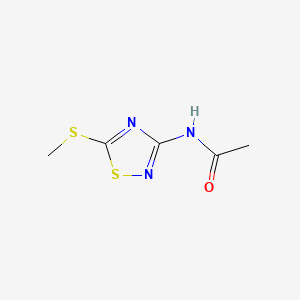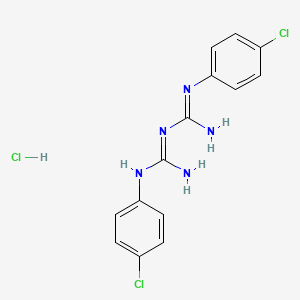
1,5-双(4-氯苯基)胍盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C14H13Cl2N5·HCl and a molecular weight of 358.65 g/mol . This compound is primarily used as an impurity reference standard in pharmaceutical testing and is related to the antimalarial drug proguanil hydrochloride .
科学研究应用
1,5-Bis(4-chlorophenyl)biguanide hydrochloride has several scientific research applications, including:
作用机制
Target of Action
The primary target of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is the 5-HT3 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to mood and behavior.
Mode of Action
1,5-Bis(4-chlorophenyl)biguanide hydrochloride acts as a very potent agonist at the 5-HT3 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT3 serotonin receptor, triggering a response that can influence mood and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the 5-HT3 serotonin receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the biguanide structure . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for 1,5-Bis(4-chlorophenyl)biguanide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization and filtration to ensure the purity of the final product .
化学反应分析
Types of Reactions
1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Chlorhexidine: A related biguanide compound with broad-spectrum antimicrobial activity.
Proguanil Hydrochloride: An antimalarial drug closely related to 1,5-Bis(4-chlorophenyl)biguanide hydrochloride.
1-(4-Chlorophenyl)biguanide: Another biguanide derivative with similar chemical properties.
Uniqueness
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is unique due to its specific structure and its use as an impurity reference standard in pharmaceutical testing. Its ability to inhibit DHFR and its relatedness to antimalarial drugs make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
13590-98-2 |
|---|---|
分子式 |
C14H14Cl3N5 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |
InChI 键 |
HEWJYBHXNHZDOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
规范 SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
同义词 |
1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride; N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride; ST 39008; USP Proguanil Related Compound C; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


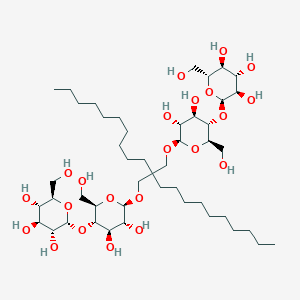
![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)

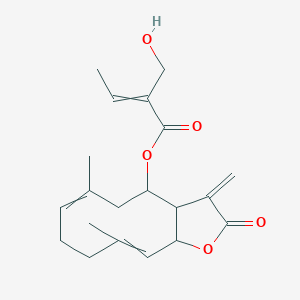
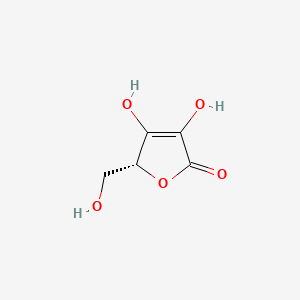
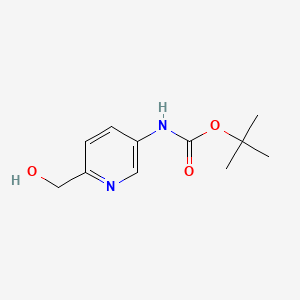
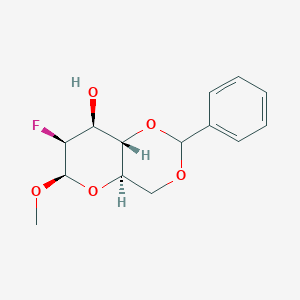
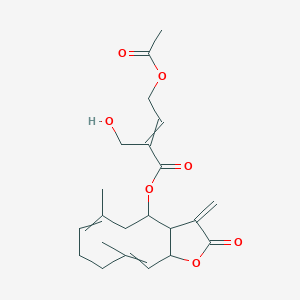
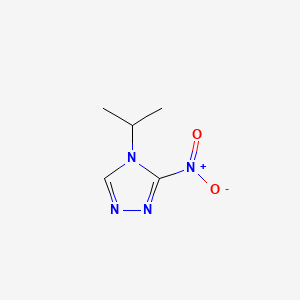
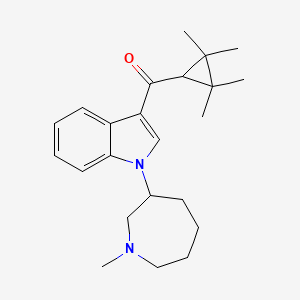
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
